Receptor Binding Affinity: Flumazenil Ki Determination Against Flunitrazepam and Comparison with Diazepam
In a direct competitive radioligand binding assay using rat brain membranes (excluding cerebellum), flumazenil displaced [3H]-flunitrazepam with an IC50 of approximately 7.35 nM and calculated Ki of 5.99 nM [1]. Under comparable assay conditions using human synaptic GABA-A receptor preparations, the Kd for [3H]-flumazenil was determined to be 7.7 nM, while competition with diazepam against 10 nM [3H]-flumazenil enabled calculation of diazepam's Ki at the same binding site [2].
| Evidence Dimension | Benzodiazepine binding site affinity (Ki/Kd) |
|---|---|
| Target Compound Data | Flumazenil: Ki = 5.99 nM (rat brain, vs [3H]-flunitrazepam); Kd = 7.7 nM (human receptor, direct binding) |
| Comparator Or Baseline | Diazepam: Ki calculated from competition with [3H]-flumazenil at human GABA-A receptor (value derived from Kd = 7.7 nM assumption) |
| Quantified Difference | Flumazenil Ki 5.99-7.7 nM range represents high-affinity antagonist binding; serves as benchmark radioligand for screening novel benzodiazepine-site ligands |
| Conditions | Rat whole brain membranes (except cerebellum) with 1 nM [3H]-flunitrazepam; human synaptic GABA-A receptor with 10 nM [3H]-flumazenil and diazepam competition |
Why This Matters
Flumazenil's well-characterized binding affinity establishes it as the reference antagonist for benzodiazepine-site pharmacology, enabling its use as a radioligand ([3H]-flumazenil) for screening and characterizing novel GABA-A receptor modulators.
- [1] Alomone Labs. Flumazenil (#F-145) Technical Datasheet. Bioassay: Percent inhibition of 1 nM [3H]-Flunitrazepam binding to rat brain GABA-A receptors. View Source
- [2] Zhu S, Noviello CM, Teng J, Walsh RM Jr, Kim JJ, Hibbs RE. Structure of a human synaptic GABA-A receptor. Nature. 2018;559(7712):67-72. Extended Data Fig. 2. View Source
